1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Overview
Description
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone has been achieved using various methods, including solvent-free microwave irradiation. This process involves the use of substituted chalcones, hydrazine hydrate, and acetic anhydride in the presence of a catalyst (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
Studies have shown that the molecular structure and vibrational frequencies of compounds similar to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be analyzed both experimentally and theoretically (Mary et al., 2015). The geometrical parameters of these compounds often agree with X-ray diffraction data.
Chemical Reactions and Properties
The chemical reactions of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone derivatives involve interactions and charge delocalization, which can be analyzed using various techniques, including Nuclear Overhauser Effect (NBO) and Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) analysis (Mary et al., 2015).
Physical Properties Analysis
The physical properties of such compounds are characterized by their physical constants and spectral data, including infrared spectral frequencies and NMR chemical shifts (Thirunarayanan & Sekar, 2016).
Chemical Properties Analysis
The chemical properties of these compounds, particularly their reactivity and stability, can be assessed through molecular electrostatic potential and hyperpolarizability studies. These properties are crucial for understanding the compound's role in various chemical and biological processes (Mary et al., 2015).
Scientific Research Applications
Antibacterial and Antifungal Agents : Compounds with 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone structure have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria, and antifungal activity against fungi like Aspergillus niger and Ustilago maydis (Raju et al., 2016).
Anticancer Activities : Some derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone have shown potential as anticancer agents. A study synthesized a series of these compounds and found that they exhibited inhibitory activity against various cancer cell lines, including colon and lung cancer cell lines (Kumar et al., 2014).
DNA Photocleavage and Antioxidant Properties : Derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone have been investigated for their DNA photocleavage properties and antioxidant activities. Some compounds were found to be highly active in degrading DNA under UV light and also exhibited antioxidant properties (Kumar et al., 2015).
Synthesis and Structural Studies : The synthesis and molecular structure of various 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone derivatives have been a subject of interest in several studies. For example, one study focused on the synthesis of new pyrazole derivatives containing this structure, analyzing their molecular structures and interactions (Thirunarayanan & Sekar, 2016).
Antimicrobial Activity and Synthesis : The antimicrobial activity and synthesis of compounds bearing the 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone structure have been explored, showing significant activity against various microorganisms (Desai et al., 2017).
properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAWYIDDRHPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286352 | |
Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
1123-48-4 | |
Record name | 1123-48-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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